1-methyl-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-indole-3-carbaldehyde with 4-(2-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-phenyl-1H-indol-3-yl cyanide
- 1-methyl-2-{[4-(2-chlorophenyl)piperazino]methyl}-1H-indol-3-yl cyanide
- 1-methyl-2-{[4-(2-fluorophenyl)piperazino]methyl}-1H-indol-3-yl cyanide
Uniqueness
1-methyl-2-{[4-(2-methylphenyl)piperazino]methyl}-1H-indol-3-yl cyanide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H24N4 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-methyl-2-[[4-(2-methylphenyl)piperazin-1-yl]methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C22H24N4/c1-17-7-3-5-9-20(17)26-13-11-25(12-14-26)16-22-19(15-23)18-8-4-6-10-21(18)24(22)2/h3-10H,11-14,16H2,1-2H3 |
InChI Key |
SBGZZWLMTXYIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(C4=CC=CC=C4N3C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.